molecular formula C18H20FNO B10843277 4-(2-(3-Fluorophenoxy)-4-methylphenyl)piperidine

4-(2-(3-Fluorophenoxy)-4-methylphenyl)piperidine

Cat. No.: B10843277
M. Wt: 285.4 g/mol
InChI Key: BBYFZRZFESDGLZ-UHFFFAOYSA-N
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Description

4-(2-(3-Fluorophenoxy)-4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorophenoxy and methylphenyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine typically involves the reaction of 3-fluorophenol with 4-methylphenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine is unique due to the specific arrangement of the fluorophenoxy and methylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes .

Properties

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

4-[2-(3-fluorophenoxy)-4-methylphenyl]piperidine

InChI

InChI=1S/C18H20FNO/c1-13-5-6-17(14-7-9-20-10-8-14)18(11-13)21-16-4-2-3-15(19)12-16/h2-6,11-12,14,20H,7-10H2,1H3

InChI Key

BBYFZRZFESDGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCNCC2)OC3=CC(=CC=C3)F

Origin of Product

United States

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